5-Methylcytosine

Beschreibung

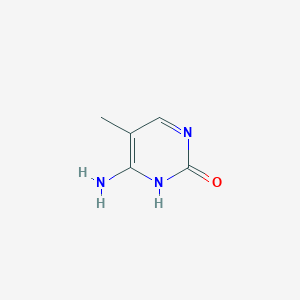

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-amino-5-methyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSASMSXMSNRBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58366-64-6 (mono-hydrochloride) | |

| Record name | 5-Methylcytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50203948 | |

| Record name | 5-Methylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Methylcytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

34.5 mg/mL | |

| Record name | 5-Methylcytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

554-01-8 | |

| Record name | 5-Methylcytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylcytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylcytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylcytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R795CQT4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methylcytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

270 °C | |

| Record name | 5-Methylcytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002894 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Wissenschaftliche Forschungsanwendungen

Role in Gene Regulation

5mC is integral to the regulation of gene expression. It influences transcriptional silencing and genomic stability. The methylation status of cytosines in promoter regions can determine whether genes are active or silenced, impacting developmental processes and disease states.

Case Study: Bisulfite Sequencing

- Method : Bisulfite sequencing (BS-seq) is the gold standard for mapping 5mC. It converts unmethylated cytosines to uracil, allowing for the differentiation between methylated and unmethylated sites.

- Findings : Recent studies have utilized BS-seq to uncover the role of 5mC in various cancers, including bladder cancer and glioblastoma multiforme, highlighting its potential as a biomarker for disease progression .

Cancer Research and Prognosis

5mC has emerged as a significant factor in cancer research. Its alteration is associated with tumorigenesis and cancer progression.

Case Study: Cutaneous Melanoma

- Study Design : A study used 5-mC immunohistochemistry (IHC) to evaluate melanoma samples.

- Results : The study found a correlation between low levels of 5mC and poor survival rates, suggesting that 5mC levels could serve as prognostic markers in melanoma patients .

| Study | Findings | Implications |

|---|---|---|

| Cutaneous Melanoma | Low 5mC levels correlate with worse survival rates | Potential use as a prognostic marker |

| Bladder Cancer | Altered 5mC patterns linked to disease progression | Insights into targeted therapies |

Developmental Biology

In developmental biology, 5mC is critical for cellular differentiation and development.

Case Study: Embryonic Development

- Observation : During embryogenesis, dynamic changes in DNA methylation patterns, including those involving 5mC, guide cell fate decisions.

- : Understanding these patterns can inform strategies for regenerative medicine and stem cell research .

Diagnostic Applications

The ability to detect 5mC has significant implications for diagnostics in genetic diseases.

Case Study: Long-Read Sequencing

- Technology : PacBio's long-read sequencing technology can detect 5mC alongside other epigenetic markers.

- Impact : This capability enhances the understanding of genetic diseases by providing comprehensive insights into epigenetic modifications that may influence disease outcomes .

Therapeutic Potential

Research into targeting 5mC modifications offers new avenues for therapeutic interventions.

Case Study: Targeting Methylation

Vergleich Mit ähnlichen Verbindungen

5-Methylcytosine vs. 5-Hydroxymethylcytosine (5hmC)

Structural and Functional Differences

| Property | 5mC | 5hmC |

|---|---|---|

| Chemical Structure | Methyl group (-CH3) at C5 | Hydroxymethyl group (-CH2OH) at C5 |

| Enzymatic Pathway | DNMT-mediated methylation | TET-mediated oxidation of 5mC |

| Epigenetic Role | Stable silencing mark | Intermediate in active DNA demethylation |

| Detection Methods | Bisulfite sequencing (resistant) | TET-assisted bisulfite sequencing, specific antibodies |

- Biological Significance :

- 5hmC is enriched in embryonic stem cells and brain tissues, where it facilitates dynamic gene regulation. In contrast, 5mC is a stable repressive mark .

- In cancer, global 5mC levels are reduced (e.g., 8–10% loss in colon tumors), while 5hmC is nearly absent in aggressive malignancies like glioblastoma .

Disease Associations

- 5mC: Hypomethylation in colorectal adenomas and adenocarcinomas correlates with oncogene activation . In PCa, m5C-related lncRNAs predict biochemical recurrence .

- 5hmC: Loss of 5hmC is a hallmark of metastatic cancers. For instance, 5hmC levels in small intestinal tumors are significantly lower than in adjacent normal tissue (p < 0.05) .

This compound vs. Cytosine

Key Differences

- Chemical Reactivity :

- Cytosine is unmodified and susceptible to bisulfite conversion (deamination to uracil), whereas 5mC resists bisulfite treatment, enabling its detection in methylation assays .

- 5mC is a hotspot for UV-induced cyclobutane pyrimidine dimers (CPDs), which are 15-fold more frequent in sunlight-exposed skin cells, contributing to mutagenesis in p53 gene hotspots .

- Biological Impact :

- Cytosine methylation (to 5mC) regulates gene expression, while unmodified cytosine is neutral in epigenetic signaling.

This compound vs. Thymine

Mutational Context :

- Bacterial cytosine deaminases (e.g., Rsp0341) convert 5mC to thymine via deamination, leading to C-to-T transitions. This process mimics spontaneous mutagenesis in human cancers .

Research Findings and Data Tables

Table 1: 5mC and 5hmC Levels in Human Cancers

Table 2: Enzymatic and Chemical Modifiers

Methodological Considerations

- Bisulfite Sequencing: Distinguishes 5mC from cytosine but cannot differentiate 5mC from 5hmC without TET pre-treatment .

- Single-Molecule Detection: PacBio and Nanopore sequencing enable direct 5mC profiling in plasma DNA, aiding cancer liquid biopsies .

Vorbereitungsmethoden

Early Synthetic Routes

Initial chemical synthesis of 5mC relied on multi-step organic reactions to introduce the methyl group at cytosine’s C5 position. A landmark study demonstrated a 15-step synthesis starting from D-ribose, achieving 5-methylcytidine in 73% overall yield through regioselective methylation and protective group strategies (Table 1). Critical intermediates included 2′-amino-LNA thymine derivatives, with purification streamlined via crystallization and column chromatography.

Table 1: Key Parameters in Early 5mC Nucleoside Synthesis

Modern Advancements in Large-Scale Synthesis

Recent innovations focus on reducing steps and enhancing efficiency. Photoredox catalysis enables direct C–H functionalization of 5mC’s methyl group, introducing labels like 4-pyridine without damaging the nucleobase (Figure 1A). This method uses xanthone photosensitizers and 4-cyanopyridine, achieving >90% conversion in RNA and DNA contexts. For industrial applications, phosphoramidite chemistry facilitates oligonucleotide synthesis with 5mC incorporation, critical for DNA data storage systems requiring 5mC-encoded strands (Figure 1B).

Enzymatic Methylation Techniques

DNA Methyltransferases in Eukaryotic Systems

DNMTs catalyze de novo and maintenance methylation in eukaryotes. DNMT3A/B introduces 5mC at CpG sites during development, while DNMT1 preserves patterns post-replication. In vitro, recombinant DNMT3A3L restores 5mC in HCT116 DKO cells, validated via methylation-specific PCR and MeDIP-seq (Figure 2A).

Table 2: Enzymatic Methylation Efficiency

Bacterial Restriction-Modification Systems

Bacterial methyltransferases like M.HhaI and Dcm methylate specific sequences (e.g., GCGC and CCWGG). These enzymes are exploited for site-specific 5mC incorporation, with M.HhaI achieving >95% efficiency in plasmid methylation.

Oxidative and Post-Synthetic Modification Methods

TET Enzyme-Mediated Oxidation

Ten-eleven translocation (TET) proteins oxidize 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). Coupling TET1 with β-glucosyltransferase protects 5hmC from oxidation, enabling selective 5mC mapping (Figure 3A).

Photoredox Functionalization

A xanthone-mediated process installs 4-pyridine at 5mC’s methyl group via radical cross-coupling, enriching 5mC-containing RNA for pull-down assays. Density functional theory (DFT) calculations confirm the reaction’s exothermicity (−28.6 kcal/mol) and low activation barrier (12.3 kcal/mol).

Solid-Phase Synthesis and Oligonucleotide Incorporation

Phosphoramidite Chemistry

5mC phosphoramidites are incorporated into oligonucleotides during automated synthesis. A study achieved 98% coupling efficiency using 5mC-CE phosphoramidite, with HPLC-MS confirming purity.

Analytical Validation of Synthetic this compound

Chromatographic and Spectrometric Methods

HPLC and LC-MS/MS distinguish 5mC from unmodified cytosine, with retention times of 8.2 min (5mC) vs. 6.5 min (C). DM-Seq, a bisulfite-free method, profiles 5mC at single-base resolution using A3A deaminase and 5-carboxymethylcytosine-resistant adapters.

Table 3: Analytical Techniques for 5mC Validation

Q & A

Q. How do epigenetic inheritance models reconcile stochastic vs. deterministic 5mC patterning during development?

- Methodological Answer : Lineage-tracing experiments using inducible DNMT3A/B knockouts in model organisms (e.g., mice) reveal that de novo methylation is guided by histone modifications (e.g., H3K36me2) and sequence context. Stochasticity is quantified via single-molecule methylation haplotyping, while deterministic patterns are validated through ChIP-seq for chromatin modifiers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.